The synthesis of NPR2 involves several molecular biology techniques. The full-length NPR2 gene can be amplified using polymerase chain reaction (PCR) from genomic DNA. For example, specific primers are designed to amplify exon 1 and its flanking intronic sequences, followed by cloning into expression vectors for further studies .
Additionally, site-directed mutagenesis can be employed to create mutations within the NPR2 gene to study the effects of specific amino acid changes on protein function. This involves using PCR-based methods to introduce mutations and subsequently transforming the constructs into competent bacterial cells for propagation .
NPR2 is characterized by a complex molecular structure comprising several functional domains:
The three-dimensional structure of NPR2 has been modeled using computational approaches, revealing insights into its functional mechanisms and interactions with ligands .
NPR2 mediates several critical biochemical reactions:
The mechanism of action for NPR2 involves several steps:
NPR2 exhibits several notable physical and chemical properties:
NPR2 has significant scientific applications:
The NPR2 gene (Natriuretic Peptide Receptor 2) resides on human chromosome 9p13.3, spanning approximately 18.2 kilobases of genomic DNA. This locus comprises 22 exons that encode a transmembrane receptor critical for skeletal development and cardiovascular homeostasis. The gene's organization features a 5'-untranslated region (UTR) containing regulatory elements that govern tissue-specific expression, followed by exons that systematically map to distinct protein functional domains. For instance, exons 1-7 encode the extracellular ligand-binding domain, while exons 18-22 correspond to the intracellular guanylyl cyclase catalytic domain. The promoter region harbors response elements for transcription factors including AP-1 and CREB, which modulate expression in response to hormonal and mechanical stimuli [1] [4].
NPR2 exhibits ubiquitous expression across human tissues, with highest transcript levels observed in bone growth plates (RPKM 8.6 in cartilage), endometrium, vascular smooth muscle, and kidney. This expression profile aligns with its roles in endochondral ossification, reproductive function, and blood pressure regulation. Genetic variations within this locus—including nonsense, frameshift, and missense mutations—are causally linked to skeletal dysplasias such as acromesomelic dysplasia, Maroteaux type (AMDM) and idiopathic short stature [1] [5] [9].
The NPR2 protein (also termed NPR-B or GC-B) is a homodimeric transmembrane receptor with a molecular weight of approximately 120 kDa. Its domain architecture follows a conserved modular organization essential for signal transduction:
Table 1: Functional Domains of Human NPR2 Protein
Domain | Structural Features | Functional Role |
---|---|---|
Extracellular Domain | 450 amino acids; 3 intramolecular disulfide bonds; N-linked glycosylation sites | High-affinity binding to CNP (Kd = 30 pM); discriminates against ANP/BNP |
Transmembrane Domain | 20 hydrophobic residues; single α-helix span | Anchors receptor in plasma membrane; transmits conformational changes |
Kinase Homology Domain | 250 amino acids; ATP-binding pocket | Autoinhibitory region; regulates cyclase activity via phosphorylation |
Dimerization Domain | 40 residues; coiled-coil structure | Mediates receptor homodimerization |
Guanylyl Cyclase Domain | 250 amino acids; catalytic pocket for GTP binding | Converts GTP to cGMP; produces secondary messenger |
The extracellular domain binds C-type Natriuretic Peptide (CNP) with highest affinity, inducing a conformational shift that relieves inhibition by the intracellular kinase homology domain (KHD). ATP binding to the KHD stabilizes the active receptor conformation, enabling the guanylyl cyclase domain to generate cyclic GMP (cGMP)—a key second messenger. Disease-associated mutations (e.g., p.Arg388* truncation or p.Arg932Cys in the catalytic domain) disrupt this cascade by impairing cell surface trafficking, ligand binding, or catalytic activity [1] [6] [9].
NPR2 belongs to an ancient receptor family predating vertebrate emergence. Phylogenetic analyses reveal:
Table 2: Evolutionary Metrics for NPR2 Orthologs
Species | Lineage Divergence | dN/dS Ratio | Key Physiological Role |
---|---|---|---|
Homo sapiens | - | - | Skeletal growth; cardiovascular homeostasis |
Mus musculus | ~90 MYA | 0.12 | Long bone development |
Rattus norvegicus | ~90 MYA | 0.11 | Blood pressure regulation |
Danio rerio | ~450 MYA | 0.19 | Cartilage maturation |
Petromyzon marinus | ~500 MYA | 0.23 | Sodium ion balance |
The dN/dS ratio (nonsynonymous/synonymous substitution rate) indicates strong purifying selection (values <0.3), particularly in the catalytic and dimerization domains. Exceptions occur in immune tissues where higher dN/dS values (0.4–0.6) suggest adaptive evolution in ligand-binding regions. Notably, 15 disease-associated human missense variants align with wild-type residues in rodents, implying compensatory mechanisms or divergent selection pressures [7] [10].
NPR2 undergoes extensive alternative splicing, generating isoforms with distinct signaling capabilities:
Pathogenic mutations often disrupt splicing: The c.2629_2630delAG frameshift mutation generates a premature termination codon (p.Ser877Hisfs*10), triggering nonsense-mediated decay (NMD). However, 10–15% of mutant transcripts escape NMD, producing truncated proteins mislocalized to the endoplasmic reticulum. Such isoforms fail to reach the plasma membrane and lack catalytic activity, explaining their association with skeletal dysplasia [5] [9].
Table 3: Clinically Relevant NPR2 Isoforms
Isoform | Structural Features | Expression Pattern | Functional Impact |
---|---|---|---|
Full-length | 1047 amino acids; all domains intact | Growth plate; vascular tissue | Ligand-activated cGMP production |
ΔGCD | Exons 18-22 skipped; C-terminal truncation | Brain; fibroblasts | Dominant-negative regulation of cyclase activity |
Soluble | Secreted ectodomain | Plasma; kidney | CNP sequestration; proposed decoy receptor |
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